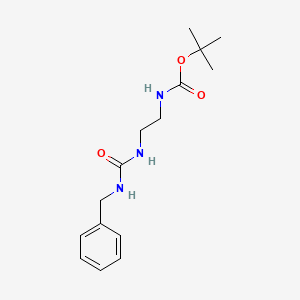

tert-Butyl (2-(3-benzylureido)ethyl)carbamate

説明

tert-Butyl (2-(3-benzylureido)ethyl)carbamate is a carbamate-protected amine derivative widely used as an intermediate in organic synthesis and medicinal chemistry. Its structure features a tert-butyloxycarbonyl (Boc) protecting group, a urea linkage, and a benzyl-substituted ethyl chain. This compound is pivotal in peptide synthesis and drug development, where the Boc group ensures selective deprotection under acidic conditions .

特性

IUPAC Name |

tert-butyl N-[2-(benzylcarbamoylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)17-10-9-16-13(19)18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBYVCMUPMNDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-benzylureido)ethyl)carbamate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of benzyl isocyanate with 2-(tert-butoxycarbonylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at room temperature, and under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purities .

化学反応の分析

Types of Reactions

tert-Butyl (2-(3-benzylureido)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound .

科学的研究の応用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

- Role : The compound acts as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation and reduction, yielding oxidized derivatives or free amine forms that can participate in further reactions.

- Example Reactions : The compound can be used in reactions involving acylation or nucleophilic substitutions, facilitating the formation of diverse derivatives that are valuable in medicinal chemistry.

Table 1: Summary of Chemical Reactions Involving tert-Butyl (2-(3-benzylureido)ethyl)carbamate

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Converts to oxidized derivatives | Various oxidized products |

| Reduction | Yields free amine form | Free amine derivatives |

| Acylation | Forms Boc-protected compounds | Boc-protected derivatives |

Biological Research Applications

Enzyme Interactions

- Mechanism of Action : The this compound can interact with specific enzymes, where the Boc protecting group can be removed under acidic conditions to reveal a free amine. This free amine can then participate in various biochemical pathways, making it a useful tool for studying enzyme kinetics and protein modifications .

- Case Study : In research exploring the binding interactions of similar compounds with protein arginine methyltransferases (PRMTs), structural studies revealed that substitutions on the benzyl ring significantly impacted inhibitory activity, suggesting that variations of this compound could be tailored for specific enzyme interactions .

Therapeutic Potential

- Application in Drug Development : The compound has been investigated for its role as a potential therapeutic agent, particularly in modulating biological pathways related to diseases characterized by deregulated gene transcription and cell proliferation. Its structural features may allow it to serve as a scaffold for designing new drugs targeting histone demethylases .

Industrial Applications

Production of Specialty Chemicals

- The compound is also utilized in industrial settings for the production of specialty chemicals and materials. Its ability to undergo various transformations makes it suitable for developing new materials with specific properties tailored for applications in pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of tert-Butyl (2-(3-benzylureido)ethyl)carbamate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The benzyl group may also play a role in the compound’s binding affinity to certain enzymes or receptors .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

Fluorophenyl vs. Benzyl Groups

- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate ():

- Structural Difference : Replaces the benzyl group with a 3-fluorophenyl moiety and extends the ethyl chain to a hexyl spacer.

- Impact :

- The hexyl chain increases lipophilicity and molecular flexibility, which may alter solubility and membrane permeability compared to the shorter ethyl chain in the target compound .

Thiophene and Indole Heterocycles

- tert-Butyl [2-amino-4-(thiophen-3-yl)phenyl]carbamate () and tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate (): Structural Difference: Incorporation of thiophene or indole rings instead of benzyl. Impact:

- Indole mimics tryptophan residues, making it suitable for targeting neurotransmitter receptors or kinase inhibitors .

Chain Length and Spacer Modifications

- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate ():

- Structural Difference : Ethylene glycol (PEG-like) spacer replaces the urea-ethyl-benzyl motif.

- Impact :

- Improves water solubility due to hydrophilic PEG chains, advantageous for in vivo applications.

Reduces steric hindrance, facilitating conjugation reactions in bioconjugate chemistry .

Functional Group Additions

- tert-Butyl (2-acrylamidoethyl)carbamate ():

- Structural Difference : Acrylamide group replaces the urea linkage.

- Impact :

- Introduces a reactive site for polymerization or Michael additions, expanding utility in material science.

Increases susceptibility to hydrolysis under basic conditions compared to urea derivatives .

- tert-Butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate (): Structural Difference: Hydroxyimino group adjacent to the carbamate. Impact:

- May confer chelating properties for metal-catalyzed reactions .

Aromatic vs. Aliphatic Substituents

- tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate () vs. tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate ():

- Structural Differences : Thiophenyl vs. chlorinated hydroxy-phenyl groups.

- Impact :

- Thiophene enhances electron-richness, favoring electrophilic substitution reactions.

- Chloro and hydroxy groups introduce steric and polar effects, influencing stereoselectivity in chiral synthesis .

Comparative Data Table

生物活性

Introduction

Tert-butyl (2-(3-benzylureido)ethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural features that may contribute to its biological efficacy, including the presence of a ureido group, which is often associated with various pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a tert-butyl group, a ureido linkage, and a benzyl moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various carbamate derivatives, including those similar to this compound. For instance, compounds synthesized from related structures have shown promising antibacterial activity against several strains, including E. coli and B. cereus. A study reported that certain synthesized carbamates exhibited significant antibacterial effects, suggesting that modifications to the ureido structure can enhance activity against resistant pathogens .

Enzyme Inhibition Studies

The biological evaluation of similar compounds has also focused on their ability to inhibit specific enzymes. For example, studies on dipeptide-type inhibitors targeting SARS-CoV 3CL protease demonstrated that structural modifications significantly influenced inhibitory potency. Compounds with specific moieties exhibited IC50 values in the micromolar range, indicating potential as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of carbamate derivatives. Research indicates that substituents on the benzyl group and variations in the ureido moiety can dramatically affect the compound's efficacy. For instance, modifications leading to increased hydrophobicity or enhanced hydrogen bonding capabilities have been shown to improve enzyme inhibition and antimicrobial properties .

Case Study 1: Antibacterial Evaluation

A series of carbamate derivatives were synthesized and tested for antibacterial activity using microdilution broth susceptibility assays. The results indicated that certain compounds displayed significant activity against E. coli and M. luteus, with minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL . The study concluded that structural features such as the presence of an aryl group in conjunction with the ureido functionality were vital for enhanced activity.

Case Study 2: Enzyme Inhibition

In a study focused on p38α inhibitors, compounds similar to this compound were evaluated for their ability to inhibit TNF-α release in stimulated human cell lines. The findings highlighted that specific substitutions on the urea moiety led to improved inhibitory profiles, with some compounds exhibiting IC50 values below 1 μM .

Table 1: Antibacterial Activity of Carbamate Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 12.5 |

| Compound A | M. luteus | 25 |

| Compound B | B. cereus | 50 |

Table 2: Enzyme Inhibition Data for Related Compounds

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | SARS-CoV 3CL pro | 0.46 |

| Compound C | p38α | 0.85 |

| Compound D | TNF-α | 0.75 |

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl (2-(3-benzylureido)ethyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving carbamate protection, urea formation, and purification. A common approach includes:

Amine Protection : Reacting 2-aminoethylamine with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to form tert-Butyl (2-aminoethyl)carbamate .

Urea Formation : Coupling the Boc-protected amine with benzyl isocyanate in anhydrous DCM, using a base like triethylamine to facilitate the reaction .

Purification : Column chromatography (e.g., silica gel, eluent: hexane/EtOAc gradient) or recrystallization to achieve >95% purity.

Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS.

- Adjust stoichiometry (e.g., 1.2 equivalents of benzyl isocyanate) to drive urea formation .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While specific hazard data for this compound is limited, analogous carbamates suggest:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., N95 mask) if handling powders .

- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents to prevent decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and ensure adequate ventilation .

Q. Which analytical techniques are most reliable for characterizing tert-Butyl (2-(3-benzylureido)ethyl)carbamate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure (e.g., Boc group at δ ~1.4 ppm, urea NH signals at δ ~5–6 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 349.3 g/mol) .

Advanced Questions

Q. How can computational tools like SHELX enhance structural analysis of this compound derivatives?

- Methodological Answer : SHELX programs are critical for refining X-ray crystallographic

- Structure Solution : Use SHELXD for phase determination in small-molecule crystals .

- Refinement : SHELXL for optimizing bond lengths/angles and validating hydrogen-bonding networks (e.g., urea NH∙∙∙O interactions) .

- Twinned Data : Apply SHELXPRO to handle high-resolution or twinned datasets, improving model accuracy .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) with XRD to distinguish regioisomers or confirm stereochemistry .

- Density Functional Theory (DFT) : Simulate NMR chemical shifts or IR spectra (e.g., carbonyl stretches at ~1700 cm⁻¹) to validate experimental data .

- Case Study : A 2024 study resolved conflicting NOESY signals by correlating computational predictions with crystallographic data .

Q. What strategies improve diastereoselectivity in syntheses involving tert-Butyl (2-(3-benzylureido)ethyl)carbamate intermediates?

- Methodological Answer :

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance selectivity .

- Catalysts : Chiral Lewis acids (e.g., Zn(II) complexes) can induce asymmetry in urea-forming steps .

- Temperature Control : Lower temperatures (−20°C) reduce kinetic competition, favoring one diastereomer .

Q. How is this compound utilized as a building block in complex heterocycle synthesis?

- Methodological Answer :

- Peptide Mimetics : The Boc-protected amine serves as a backbone for β-turn inducer synthesis via solid-phase coupling .

- Heterocycle Formation : React with α,β-unsaturated ketones to form imidazolidinones, monitored by in-situ FTIR for carbonyl reactivity .

- Case Study : A 2024 protocol achieved 78% yield in synthesizing a triazolopyrazine derivative using this carbamate as a key intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。